molecular formula C12H13NNaO9 B12316304 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt

Cat. No.: B12316304
M. Wt: 338.22 g/mol
InChI Key: TYPCHILOPWVGQJ-BLKPXHQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt typically involves the reaction of 4-nitrophenol with glucuronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt involves its role as a substrate for beta-glucuronidase. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured due to its chromogenic properties. This reaction is widely used to assess beta-glucuronidase activity in various biological and environmental samples .

Comparison with Similar Compounds

  • 4-Nitrophenyl-beta-D-glucopyranoside
  • 4-Nitrophenyl-beta-D-xylopyranoside
  • 4-Aminophenyl-beta-D-glucuronide

Comparison: 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt is unique due to its specific structure and the presence of the glucuronic acid moiety, which makes it particularly suitable for detecting beta-glucuronidase activity. Other similar compounds, such as 4-Nitrophenyl-beta-D-glucopyranoside, may also serve as substrates for different enzymes but lack the specific utility in glucuronidase assays .

Properties

Molecular Formula

C12H13NNaO9

Molecular Weight

338.22 g/mol

InChI

InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/t7-,8-,9+,10-,12+;/m0./s1

InChI Key

TYPCHILOPWVGQJ-BLKPXHQLSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.